Cas no 2228534-39-0 (O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine)

O-1-(6-Methoxypyridin-2-yl)ethylhydroxylamine is a specialized hydroxylamine derivative featuring a 6-methoxypyridin-2-yl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of heterocyclic compounds and functionalized pyridine derivatives. The methoxy group enhances electron density, influencing reactivity in nucleophilic or electrophilic transformations. Its hydroxylamine moiety offers utility in oxime formation, nitrone synthesis, or as a ligand in metal-catalyzed reactions. The structural features of this compound make it suitable for applications in pharmaceutical and agrochemical research, where modified pyridine scaffolds are often employed. Proper handling under inert conditions is recommended due to potential sensitivity.
O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine structure
2228534-39-0 structure
商品名:O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine
CAS番号:2228534-39-0
MF:C8H12N2O2
メガワット:168.193081855774
CID:6276755
PubChem ID:165865973

O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine
    • O-[1-(6-methoxypyridin-2-yl)ethyl]hydroxylamine
    • 2228534-39-0
    • EN300-1811268
    • インチ: 1S/C8H12N2O2/c1-6(12-9)7-4-3-5-8(10-7)11-2/h3-6H,9H2,1-2H3
    • InChIKey: ALJVHGLARMNODP-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)C1C=CC=C(N=1)OC)N

計算された属性

  • せいみつぶんしりょう: 168.089877630g/mol
  • どういたいしつりょう: 168.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 57.4Ų

O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1811268-0.5g
O-[1-(6-methoxypyridin-2-yl)ethyl]hydroxylamine
2228534-39-0
0.5g
$1399.0 2023-09-19
Enamine
EN300-1811268-10.0g
O-[1-(6-methoxypyridin-2-yl)ethyl]hydroxylamine
2228534-39-0
10g
$6266.0 2023-05-26
Enamine
EN300-1811268-0.25g
O-[1-(6-methoxypyridin-2-yl)ethyl]hydroxylamine
2228534-39-0
0.25g
$1341.0 2023-09-19
Enamine
EN300-1811268-0.05g
O-[1-(6-methoxypyridin-2-yl)ethyl]hydroxylamine
2228534-39-0
0.05g
$1224.0 2023-09-19
Enamine
EN300-1811268-5.0g
O-[1-(6-methoxypyridin-2-yl)ethyl]hydroxylamine
2228534-39-0
5g
$4226.0 2023-05-26
Enamine
EN300-1811268-1g
O-[1-(6-methoxypyridin-2-yl)ethyl]hydroxylamine
2228534-39-0
1g
$1458.0 2023-09-19
Enamine
EN300-1811268-1.0g
O-[1-(6-methoxypyridin-2-yl)ethyl]hydroxylamine
2228534-39-0
1g
$1458.0 2023-05-26
Enamine
EN300-1811268-2.5g
O-[1-(6-methoxypyridin-2-yl)ethyl]hydroxylamine
2228534-39-0
2.5g
$2856.0 2023-09-19
Enamine
EN300-1811268-0.1g
O-[1-(6-methoxypyridin-2-yl)ethyl]hydroxylamine
2228534-39-0
0.1g
$1283.0 2023-09-19
Enamine
EN300-1811268-5g
O-[1-(6-methoxypyridin-2-yl)ethyl]hydroxylamine
2228534-39-0
5g
$4226.0 2023-09-19

O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine 関連文献

O-1-(6-methoxypyridin-2-yl)ethylhydroxylamineに関する追加情報

Introduction to O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine (CAS No. 2228534-39-0)

O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine, a compound with the chemical identifier CAS No. 2228534-39-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a 6-methoxypyridin-2-yl moiety in its molecular structure suggests promising interactions with biological targets, making it a valuable candidate for further investigation.

The chemical structure of O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine consists of an ethylhydroxylamine group linked to a pyridine ring substituted with a methoxy group at the 6-position. This configuration not only contributes to its distinct chemical behavior but also opens up numerous possibilities for its utility in medicinal chemistry. The pyridine ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can be exploited in the design of new therapeutic agents.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways involved in various diseases. O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine has shown potential in this regard, particularly in the context of neurodegenerative disorders. Preliminary studies have indicated that this compound may interact with specific enzymes and receptors associated with conditions such as Alzheimer's disease and Parkinson's disease. The methoxy group on the pyridine ring is believed to enhance its binding affinity to these targets, thereby increasing its therapeutic efficacy.

The synthesis of O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The use of advanced synthetic techniques has allowed researchers to optimize the yield and purity of this compound, making it more suitable for preclinical and clinical studies. The development of efficient synthetic routes is crucial for the large-scale production of pharmaceuticals, and O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine exemplifies this importance.

One of the most exciting aspects of O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine is its potential role in targeted drug delivery systems. The compound's ability to cross the blood-brain barrier has been a focus of research, as it could enable the treatment of central nervous system disorders more effectively. Additionally, its structural features make it amenable to formulation as nanoparticles or other advanced drug delivery vehicles, which could enhance bioavailability and reduce side effects.

Recent advancements in computational chemistry have also contributed to the understanding of O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine's properties. Molecular modeling studies have revealed insights into its binding interactions with biological targets, providing a foundation for rational drug design. These computational approaches are increasingly being integrated into pharmaceutical research, allowing for more efficient identification and optimization of lead compounds.

The pharmacological profile of O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine is still under investigation, but early findings suggest that it may possess anti-inflammatory, antioxidant, and neuroprotective properties. These effects are particularly relevant in the context of aging-related diseases and chronic conditions characterized by oxidative stress. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

In conclusion, O-1-(6-methoxypyridin-2-yl)ethylhydroxylamine (CAS No. 2228534-39-0) represents a promising candidate for future pharmaceutical applications. Its unique structural features and potential interactions with biological targets make it an attractive molecule for drug development. As research continues to uncover new insights into its properties and mechanisms, this compound is poised to play a significant role in addressing some of the most challenging diseases faced by humanity today.

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